molecular formula C13H14N2O2S B1611776 3-Amino-N-(p-tolyl)benzenesulfonamide CAS No. 372096-56-5

3-Amino-N-(p-tolyl)benzenesulfonamide

Cat. No.: B1611776
CAS No.: 372096-56-5
M. Wt: 262.33 g/mol
InChI Key: KRJUKEJXSNPJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(p-tolyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It is a derivative of benzenesulfonamide, featuring an amino group at the third position and a p-tolyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(p-tolyl)benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with p-toluidine under reducing conditions. The nitro group is reduced to an amino group, forming the desired product. The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium .

Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation of 3-nitrobenzenesulfonamide in the presence of p-toluidine. This method offers higher yields and is more environmentally friendly compared to traditional reduction methods .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-(p-tolyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cells and is overexpressed in many solid tumors. By inhibiting this enzyme, 3-Amino-N-(p-tolyl)benzenesulfonamide disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

    Benzenesulfonamide: Lacks the amino and p-tolyl groups, making it less specific in its biological activity.

    4-Amino-N-(p-tolyl)benzenesulfonamide: Similar structure but with the amino group at the fourth position, which may alter its reactivity and biological activity.

    N-(p-tolyl)benzenesulfonamide: Lacks the amino group, affecting its chemical properties and applications.

Uniqueness: 3-Amino-N-(p-tolyl)benzenesulfonamide is unique due to the presence of both the amino and p-tolyl groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX makes it a promising candidate for anticancer and antimicrobial research .

Properties

IUPAC Name

3-amino-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUKEJXSNPJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588539
Record name 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372096-56-5
Record name 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-(p-tolyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-N-(p-tolyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Amino-N-(p-tolyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Amino-N-(p-tolyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Amino-N-(p-tolyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Amino-N-(p-tolyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.